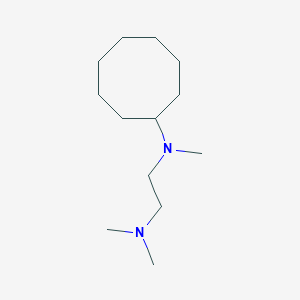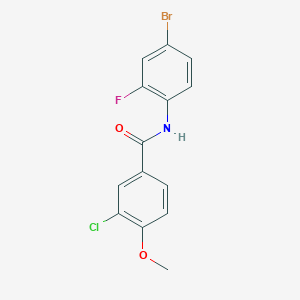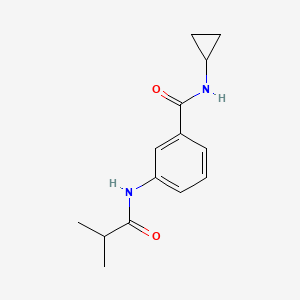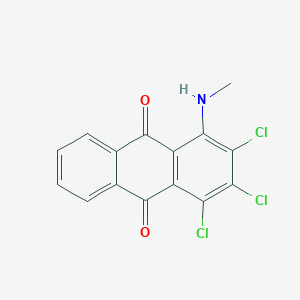
N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine, also known as CXMET, is a chemical compound that has recently gained attention in the scientific community due to its potential uses in various fields, including medicinal chemistry, catalysis, and materials science. CXMET is a cyclic diamine that contains a cyclooctyl group, which makes it unique compared to other diamines.
Scientific Research Applications
N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine has been shown to have potential applications in various fields of scientific research. In medicinal chemistry, N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine has also been studied as a ligand for catalysis, where it has shown promising results in the synthesis of various organic compounds. In materials science, N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine has been studied as a potential building block for the synthesis of novel polymers and materials.
Mechanism of Action
The mechanism of action of N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine is not fully understood, but it is believed to involve the formation of a complex with a target molecule, such as a protein or enzyme. The cyclooctyl group of N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine is thought to play a crucial role in the binding of N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine to its target molecule, as it provides a unique shape and size that allows for specific interactions. Once bound to its target, N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine may modulate the activity of the molecule, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine has been shown to have various biochemical and physiological effects, depending on the target molecule and the specific context. In medicinal chemistry, N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell proliferation and neurodegeneration. In catalysis, N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine has been shown to enhance the efficiency and selectivity of certain reactions. In materials science, N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine has been shown to contribute to the mechanical and physical properties of polymers and materials.
Advantages and Limitations for Lab Experiments
N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine has several advantages for lab experiments, including its high purity and yield, scalability, and versatility in various fields of research. However, N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine also has some limitations, such as its relatively high cost compared to other diamines and its limited solubility in certain solvents. These limitations may affect the feasibility of using N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine in certain experiments and applications.
Future Directions
There are several future directions for research on N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine. In medicinal chemistry, further studies are needed to determine the specific targets and mechanisms of action of N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine, as well as its potential for clinical use. In catalysis, further studies are needed to explore the full potential of N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine as a ligand for various reactions. In materials science, further studies are needed to investigate the properties and applications of N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine-based polymers and materials. Overall, N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine is a promising compound that has the potential to contribute to various fields of scientific research.
Synthesis Methods
N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine can be synthesized using a simple and efficient method that involves the reaction of cyclooctylamine with trimethylamine in the presence of a catalyst such as sodium hydride. The reaction proceeds smoothly and yields N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine as a white solid in high purity and yield. The synthesis of N-cyclooctyl-N,N',N'-trimethyl-1,2-ethanediamine is scalable and can be easily adapted for large-scale production.
properties
IUPAC Name |
N'-cyclooctyl-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-14(2)11-12-15(3)13-9-7-5-4-6-8-10-13/h13H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTAXJPFXXSTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclooctyl-N,N,N'-trimethylethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5061072.png)


![N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5061087.png)
![4-{[(2-furylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5061089.png)
![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(4-ethylbenzyl)-N-methylmethanamine](/img/structure/B5061090.png)
![N-(3-chloro-4-fluorophenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5061102.png)

![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5061108.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}amine](/img/structure/B5061113.png)

![2-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane](/img/structure/B5061133.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B5061142.png)
![N-(3,5-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5061148.png)